![molecular formula C16H20N6 B2791416 3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034470-74-9](/img/structure/B2791416.png)
3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
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Overview
Description
This compound is a derivative of cinnoline, a type of heterocyclic compound . It’s synthesized as a potential antifungal agent . The compound is part of a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines .
Synthesis Analysis
The synthesis of this compound involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include intramolecular cyclization and direct interaction of hydrazonoyl chlorides with N-substituted piperazine .Scientific Research Applications
Antifungal Agents
A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents . This suggests that our compound, which has a similar structure, could also have potential as an antifungal agent.
Antitumor Activity
The compound has shown potential in the treatment of cancer. For example, a number of uracil amides cleave poly (ADP-ribose) polymerase and therefore novel thiouracil amide compounds were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .
Inhibition of Tyrosine Kinases
Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . Given the structural similarity of our compound to imatinib, it’s possible that it could also serve as a tyrosine kinase inhibitor.
Proton Pump Inhibitors
Imidazopyridines, which share a similar structure with our compound, have been developed as proton pump inhibitors . This suggests a potential application of our compound in the treatment of conditions like gastroesophageal reflux disease (GERD).
Aromatase Inhibitors
Imidazopyridines have also been developed as aromatase inhibitors . Aromatase inhibitors are used in the treatment of breast cancer, suggesting another potential anticancer application for our compound.
NSAIDs
Nonsteroidal anti-inflammatory drugs (NSAIDs) have been found in the imidazopyridine class . This indicates that our compound could potentially be developed as an NSAID, providing anti-inflammatory and pain-relieving effects.
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound, also known as 4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-6-methylpyrimidine, are the Dopamine D2L and 5-HT1A receptors . These receptors play crucial roles in the regulation of mood and cognition.
Mode of Action
The compound acts as a partial agonist at the Dopamine D2L and 5-HT1A receptors
Pharmacokinetics
Based on its chemical structure, it is predicted to have a boiling point of 6752±550 °C and a density of 1245±006 g/cm3 . It is slightly soluble in dichloromethane, chloroform, and methanol . These properties may influence its bioavailability and distribution within the body.
properties
IUPAC Name |
3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-12-9-15(18-11-17-12)21-5-7-22(8-6-21)16-10-13-3-2-4-14(13)19-20-16/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAANXRLRYGELBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C4CCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
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